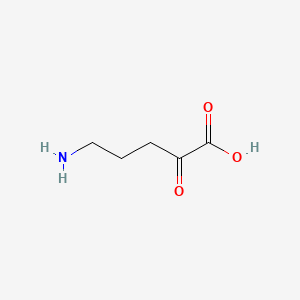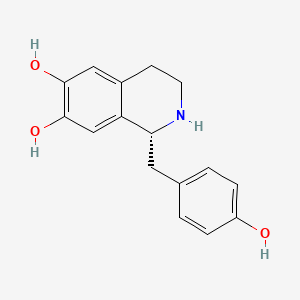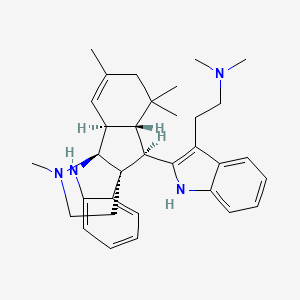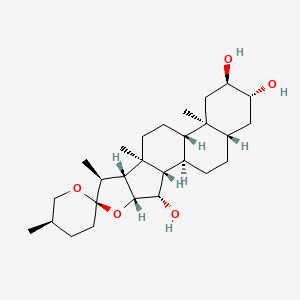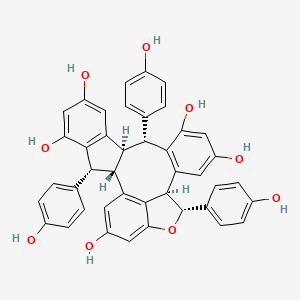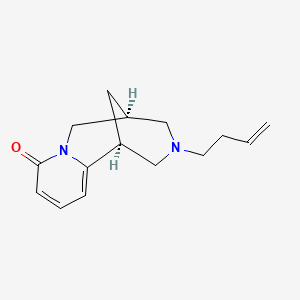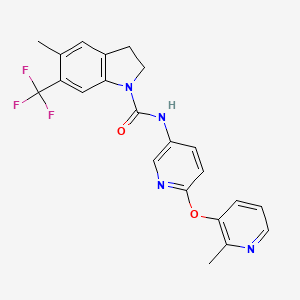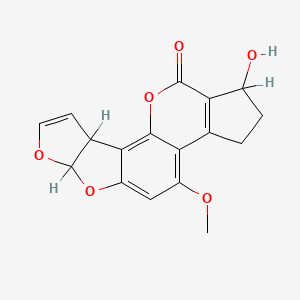![molecular formula C23H45N5O12 B1217259 (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide CAS No. 71398-14-6](/img/structure/B1217259.png)
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a synthetic antibiotic compound known for its potent antibacterial properties. It is used to treat various bacterial infections by inhibiting the growth and proliferation of bacteria. This compound has gained attention due to its effectiveness against multidrug-resistant bacterial strains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
科学研究应用
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: It is used to investigate the interactions between antibiotics and bacterial cells, including the effects on bacterial growth and metabolism.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: It is used in the development of new antibacterial products and formulations for various applications, including healthcare and agriculture.
作用机制
The mechanism of action of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the formation of a functional cell wall, leading to bacterial cell death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis.
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide include:
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.
Cephalosporins: A class of antibiotics with a similar mechanism of action but different chemical structures.
Carbapenems: Broad-spectrum antibiotics that are effective against a wide range of bacteria, including multidrug-resistant strains.
Uniqueness
This compound is unique due to its synthetic origin and its effectiveness against multidrug-resistant bacterial strains. Unlike natural antibiotics, it can be chemically modified to enhance its properties and overcome resistance mechanisms. This makes it a valuable tool in the fight against antibiotic-resistant infections.
属性
CAS 编号 |
71398-14-6 |
|---|---|
分子式 |
C23H45N5O12 |
分子量 |
583.6 g/mol |
IUPAC 名称 |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C23H45N5O12/c1-27-6-8-4-12(31)15(32)22(37-8)39-19-9(25)5-10(28-21(36)11(30)2-3-24)20(18(19)35)40-23-17(34)14(26)16(33)13(7-29)38-23/h8-20,22-23,27,29-35H,2-7,24-26H2,1H3,(H,28,36)/t8-,9-,10+,11-,12-,13+,14-,15+,16+,17+,18-,19+,20-,22+,23+/m0/s1 |
InChI 键 |
NFQSTZWJVAZQFI-CEDZBATRSA-N |
手性 SMILES |
CNC[C@@H]1C[C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)O)O |
SMILES |
CNCC1CC(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)O)O |
规范 SMILES |
CNCC1CC(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)O)O |
同义词 |
4'-deoxy-6'-N-methylamikacin BB-K311 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


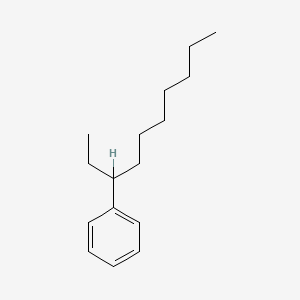
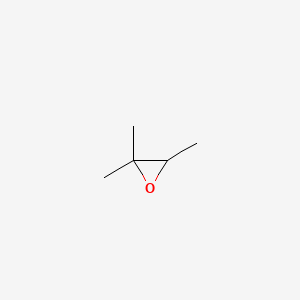
![Ethyl {3-[(3,5-dimethoxybenzoyl)amino]phenyl}carbamate](/img/structure/B1217179.png)
![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)

